3,3-Dimethylmorpholine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

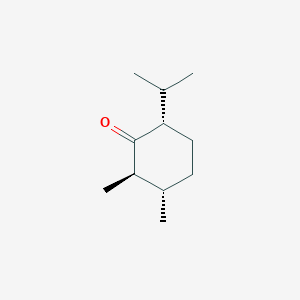

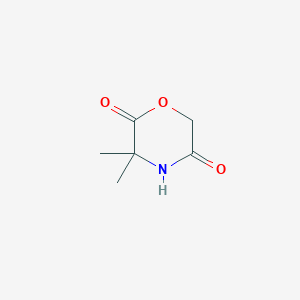

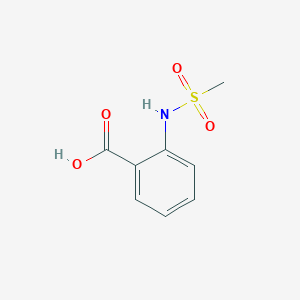

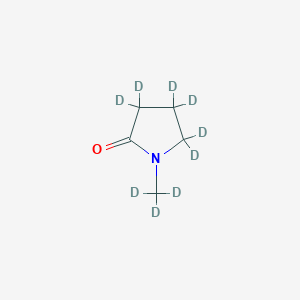

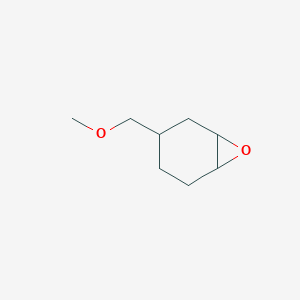

3,3-Dimethylmorpholine-2,5-dione, also known as DMMD or N-Acetylmorpholinone, is a cyclic imide that is widely used in organic synthesis as a versatile reagent. DMMD is a white crystalline solid that is soluble in water, ethanol, and ether. It has a molecular formula of C6H9NO3 and a molecular weight of 143.14 g/mol. DMMD is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 3,3-Dimethylmorpholine-2,5-dione in organic synthesis is based on its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. 3,3-Dimethylmorpholine-2,5-dione can undergo nucleophilic substitution with a variety of electrophiles, such as alkyl halides, acyl halides, and sulfonyl halides. 3,3-Dimethylmorpholine-2,5-dione can also act as an electrophile in the presence of a nucleophile, such as an enolate or an organolithium reagent. The reactivity of 3,3-Dimethylmorpholine-2,5-dione can be further enhanced by the addition of Lewis acids, such as titanium tetrachloride or boron trifluoride.

Effets Biochimiques Et Physiologiques

3,3-Dimethylmorpholine-2,5-dione has not been extensively studied for its biochemical or physiological effects, but it has been reported to have some antimicrobial activity. 3,3-Dimethylmorpholine-2,5-dione has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The mechanism of action of 3,3-Dimethylmorpholine-2,5-dione as an antimicrobial agent is not well understood, but it is thought to involve disruption of cell membrane integrity.

Avantages Et Limitations Des Expériences En Laboratoire

3,3-Dimethylmorpholine-2,5-dione is a versatile reagent that can be used in a variety of reactions, making it a valuable tool for organic synthesis. 3,3-Dimethylmorpholine-2,5-dione is relatively easy to synthesize and handle, and it is readily available from commercial suppliers. However, 3,3-Dimethylmorpholine-2,5-dione is a toxic and irritant substance that can cause skin and eye irritation, and it should be handled with care. 3,3-Dimethylmorpholine-2,5-dione is also sensitive to moisture and should be stored in a dry environment.

Orientations Futures

There are several potential future directions for research on 3,3-Dimethylmorpholine-2,5-dione. One area of interest is the development of new synthetic methods using 3,3-Dimethylmorpholine-2,5-dione as a reagent. Another area of interest is the exploration of 3,3-Dimethylmorpholine-2,5-dione as an antimicrobial agent, including studies on its mechanism of action and its potential use in clinical applications. 3,3-Dimethylmorpholine-2,5-dione could also be studied for its potential as a catalyst or as a building block for the synthesis of new materials.

Méthodes De Synthèse

3,3-Dimethylmorpholine-2,5-dione can be synthesized by the reaction of N-methylmorpholine and phosgene in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an unstable intermediate, N-chloromethylmorpholine, which undergoes hydrolysis to yield 3,3-Dimethylmorpholine-2,5-dione. The reaction is typically carried out in a solvent such as dichloromethane or chloroform at room temperature.

Applications De Recherche Scientifique

3,3-Dimethylmorpholine-2,5-dione is widely used as a reagent in organic synthesis due to its ability to undergo a variety of reactions, including nucleophilic substitution, Michael addition, and cycloaddition. 3,3-Dimethylmorpholine-2,5-dione is particularly useful in the synthesis of heterocyclic compounds, which are important building blocks in the pharmaceutical industry. 3,3-Dimethylmorpholine-2,5-dione has also been used in the synthesis of natural products, such as alkaloids and terpenoids.

Propriétés

Numéro CAS |

184002-65-1 |

|---|---|

Nom du produit |

3,3-Dimethylmorpholine-2,5-dione |

Formule moléculaire |

C6H9NO3 |

Poids moléculaire |

143.14 g/mol |

Nom IUPAC |

3,3-dimethylmorpholine-2,5-dione |

InChI |

InChI=1S/C6H9NO3/c1-6(2)5(9)10-3-4(8)7-6/h3H2,1-2H3,(H,7,8) |

Clé InChI |

NDDHZDQGBCUVLH-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)OCC(=O)N1)C |

SMILES canonique |

CC1(C(=O)OCC(=O)N1)C |

Synonymes |

2,5-Morpholinedione,3,3-dimethyl-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)